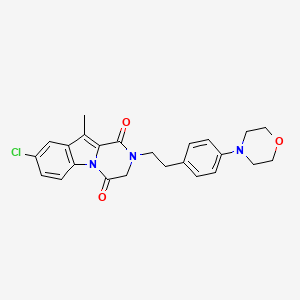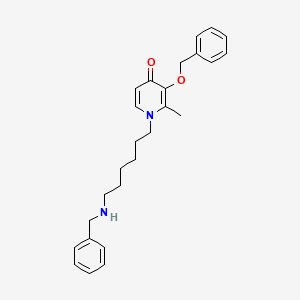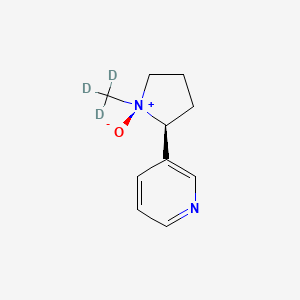
(1'S,2'S)-Nicotine 1'-Oxide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1’S,2’S)-Nicotine 1’-Oxide-d3 is a deuterated derivative of nicotine 1’-oxide. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can be useful in various scientific studies, including metabolic and pharmacokinetic research. Nicotine 1’-oxide itself is a metabolite of nicotine, which is an alkaloid found in tobacco plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1’S,2’S)-Nicotine 1’-Oxide-d3 typically involves the oxidation of nicotine-d3. The deuterium-labeled nicotine can be synthesized by the reduction of nicotine using deuterium gas or deuterated reducing agents. The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of (1’S,2’S)-Nicotine 1’-Oxide-d3 would likely follow similar steps but on a larger scale. This would involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1’S,2’S)-Nicotine 1’-Oxide-d3 can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other nicotine metabolites.
Reduction: Reduction can revert it back to nicotine-d3.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Deuterium gas, deuterated reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Further oxidized nicotine metabolites.
Reduction: Nicotine-d3.
Substitution: Various substituted nicotine derivatives.
Wissenschaftliche Forschungsanwendungen
(1’S,2’S)-Nicotine 1’-Oxide-d3 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its pharmacokinetics and potential therapeutic effects.
Industry: Used in the development of deuterated drugs and other chemical products.
Wirkmechanismus
The mechanism of action of (1’S,2’S)-Nicotine 1’-Oxide-d3 involves its interaction with nicotinic acetylcholine receptors in the nervous system. The deuterium labeling allows researchers to track its metabolic fate and understand its pharmacokinetics and dynamics in the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotine: The parent compound, widely studied for its effects on the nervous system.
Nicotine 1’-Oxide: The non-deuterated form, used in similar research applications.
Deuterated Nicotine: Used to study the effects of deuterium labeling on nicotine’s properties.
Uniqueness
(1’S,2’S)-Nicotine 1’-Oxide-d3 is unique due to its deuterium labeling, which provides distinct advantages in research, such as improved stability and the ability to trace metabolic pathways more accurately.
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
181.25 g/mol |
IUPAC-Name |
3-[(1S,2S)-1-oxido-1-(trideuteriomethyl)pyrrolidin-1-ium-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1/i1D3 |
InChI-Schlüssel |
RWFBQHICRCUQJJ-HIOFDTQASA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[N@@+]1(CCC[C@H]1C2=CN=CC=C2)[O-] |
Kanonische SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


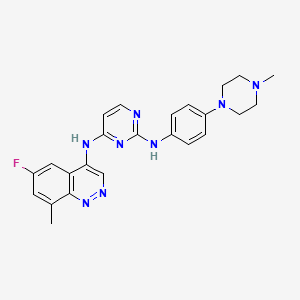

![N-[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B15141225.png)
![(3S)-2-[(2S)-3,3-dimethyl-2-[(2S)-2-(methylamino)propanamido]butanoyl]-7-{[8-({1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]azetidin-3-yl}formamido)octyl]oxy}-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15141248.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B15141255.png)

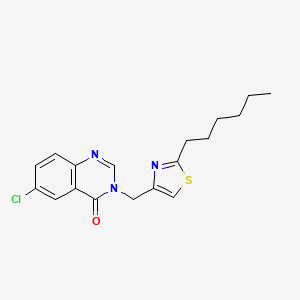

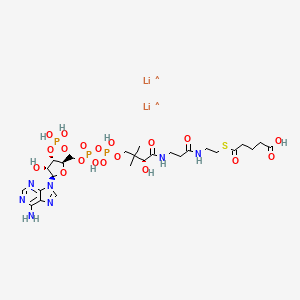
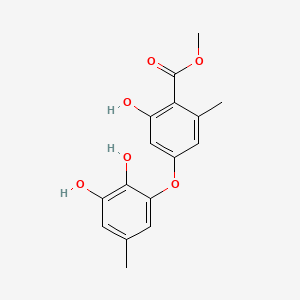

![3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide](/img/structure/B15141305.png)
